Fluorescein-PEG6-Amine

Description

BenchChem offers high-quality Fluorescein-PEG6-Amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorescein-PEG6-Amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H43N3O11S |

|---|---|

Molecular Weight |

713.8 g/mol |

IUPAC Name |

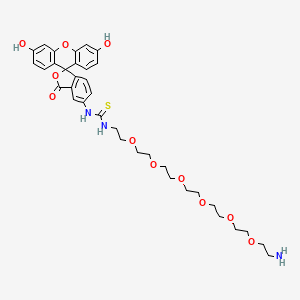

1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |

InChI |

InChI=1S/C35H43N3O11S/c36-7-9-42-11-13-44-15-17-46-19-20-47-18-16-45-14-12-43-10-8-37-34(50)38-24-1-4-28-27(21-24)33(41)49-35(28)29-5-2-25(39)22-31(29)48-32-23-26(40)3-6-30(32)35/h1-6,21-23,39-40H,7-20,36H2,(H2,37,38,50) |

InChI Key |

DRTOXEJBNKKBSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture and Molecular Dynamics of Fluorescein-PEG6-Amine

An In-Depth Technical Guide for Bioconjugation and Probe Development

Executive Summary Fluorescein-PEG6-Amine (also known as FAM-PEG6-NH2 or FITC-PEG6-NH2) is a highly versatile, heterobifunctional fluorescent linker utilized extensively in bioconjugation, targeted drug delivery, and diagnostic probe development. By integrating a high-quantum-yield fluorophore with a hydrophilic hexaethylene glycol (PEG6) spacer and a reactive terminal primary amine, this molecule solves critical challenges in steric hindrance and aqueous insolubility often encountered with traditional hydrophobic dyes.

Chemical Architecture & Molecular Properties

The design of Fluorescein-PEG6-Amine is a masterclass in structural logic. It consists of three functional domains that work synergistically:

-

The Fluorophore Core : A fluorescein derivative providing excellent fluorescence quantum yield with an excitation/emission maximum of 494/517 nm[1]. This perfectly matches standard argon-ion laser lines (488 nm), making it ideal for flow cytometry and fluorescence microscopy.

-

The PEG6 Spacer : A 6-unit polyethylene glycol chain that imparts significant hydrophilicity[1]. This structural feature prevents the aggregation of labeled biomolecules and reduces non-specific binding in complex biological matrices.

-

The Terminal Amine (-NH₂) : A primary amine that acts as a potent nucleophile. It is highly reactive with activated carboxylic acids (e.g., NHS esters), allowing for precise, directed conjugation[2].

Table 1: Physicochemical Specifications

| Property | Specification | Experimental Significance |

| Chemical Formula | C35H43N3O11S | Defines the exact atomic composition, including the thiourea linkage (S) derived from FITC[1]. |

| Molecular Weight | 713.8 g/mol | Critical for calculating precise molar equivalents during bioconjugation[3]. |

| Excitation / Emission | 494 nm / 517 nm | Compatible with standard FITC filter sets and 488 nm laser excitation[3]. |

| Solubility | DMSO, DMF, Aqueous | The PEG6 spacer enables high solubility in aqueous media, minimizing organic co-solvent use[1]. |

| Purity | ≥ 95% (HPLC) | Ensures minimal free dye contamination, reducing background noise in assays[3]. |

Causality in Experimental Design: Why Fluorescein-PEG6-Amine?

As a Senior Application Scientist, I frequently observe researchers struggling with "dye quenching" or "protein precipitation" when labeling antibodies with standard, rigid hydrophobic dyes like classic FITC.

The Steric and Solvation Advantage: Direct attachment of a bulky, hydrophobic fluorescein molecule to a protein surface often leads to localized hydrophobic patches. This causes proteins to aggregate and precipitate out of solution. Furthermore, if the dye is too close to the protein backbone, the local microenvironment can quench the fluorescence.

Fluorescein-PEG6-Amine solves this via its flexible PEG spacer. The PEG chain acts as a highly hydrated tether, extending the fluorophore away from the protein surface. The causality is clear: by increasing the physical distance between the dye and the biomolecule, the PEG6 linker preserves the protein's native conformation and binding affinity while entirely preventing the self-quenching of the fluorophore[1].

Bioconjugation Workflows & Self-Validating Protocols

The most common application for Fluorescein-PEG6-Amine is the fluorescent labeling of carboxyl-containing biomolecules (e.g., the C-terminus of peptides, or aspartate/glutamate residues on proteins) via [1].

Protocol: EDC/NHS-Mediated Conjugation to a Target Protein

This protocol describes the amidation reaction between a protein's carboxylic acids and the terminal amine of Fluorescein-PEG6-Amine.

Step 1: Activation of the Carboxylic Acid

-

Dissolve the target protein (1-5 mg/mL) in an amine-free, carboxyl-free buffer (e.g., 0.1 M MES, pH 6.0).

-

Causality: MES buffer maintains the optimal slightly acidic pH required for EDC efficiency without providing competing amine or carboxyl groups that would hijack the reaction.

-

-

Add a 10-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 25-fold molar excess of Sulfo-NHS.

-

Incubate at room temperature for 15-30 minutes to form the reactive Sulfo-NHS ester intermediate.

Step 2: Conjugation

-

Adjust the pH of the reaction mixture to 7.5 - 8.0 using 1 M Sodium Bicarbonate.

-

Causality: The primary amine on Fluorescein-PEG6-Amine must be unprotonated (free base form) to act as a nucleophile. A pH of 7.5-8.0 ensures a sufficient fraction of the amine is reactive without rapidly hydrolyzing the NHS ester.

-

-

Add a 10- to 20-fold molar excess of Fluorescein-PEG6-Amine (dissolved in DMSO or aqueous buffer).

-

Incubate for 2 hours at room temperature in the dark to prevent photobleaching.

Step 3: Self-Validation and Purification

-

Purification: Remove unreacted dye and crosslinkers using Size Exclusion Chromatography (SEC) (e.g., a Sephadex G-25 desalting column) equilibrated with PBS. The heavily labeled protein will elute in the void volume, followed later by the smaller free dye.

-

Validation (Degree of Labeling - DOL): A protocol must validate itself. Measure the absorbance of the purified conjugate at 280 nm (protein) and 494 nm (fluorescein). Calculate the DOL using the extinction coefficient of fluorescein (~73,000 M⁻¹cm⁻¹). A successful conjugation typically yields a DOL of 2 to 5 dyes per protein, confirming the covalent attachment.

Mechanistic Pathway: Conjugation Workflow

Below is the logical workflow mapping the transformation of a native protein into a validated fluorescent probe using Fluorescein-PEG6-Amine.

Figure 1: Step-by-step bioconjugation workflow of Fluorescein-PEG6-Amine to a target protein.

Conclusion

Fluorescein-PEG6-Amine (MW: 713.8 g/mol )[3] is an engineered linker designed to preserve the biological integrity of the target molecule. By understanding the causality behind its structural components—specifically the solubility-enhancing PEG6 spacer and the highly reactive terminal amine—researchers can design highly efficient, self-validating bioconjugation protocols that yield robust and reliable diagnostic probes.

References

-

Title: Fluorescein-PEG6-Amine | AxisPharm Source: axispharm.com URL: [Link]

-

Title: PubChemLite - SWXCJQPIWSBPQW-ILSMJWDVSA-N - Explore Source: uni.lu (University of Luxembourg) URL: [Link]

Sources

A Technical Guide to the Solubility of Fluorescein-PEG6-Amine: Aqueous Buffers vs. DMSO

Introduction: Understanding the Molecular Architecture and its Implications

Fluorescein-PEG6-Amine is a cornerstone reagent for researchers in drug development, molecular biology, and bio-conjugation. Its utility lies in its trifunctional nature: a vibrant fluorophore (fluorescein), a biocompatible and solubilizing spacer (polyethylene glycol 6; PEG6), and a reactive primary amine for covalent attachment. However, the successful application of this molecule is critically dependent on a fundamental, yet often overlooked, property: its solubility. This guide provides an in-depth analysis of the solubility of Fluorescein-PEG6-Amine in two common solvent systems—aqueous buffers and dimethyl sulfoxide (DMSO)—grounded in the physicochemical properties of its constituent parts. We will explore the causality behind experimental choices for dissolution and provide field-proven protocols to ensure reproducible success.

The structure of Fluorescein-PEG6-Amine is a tale of two opposing solubilities. The fluorescein moiety is a relatively large, hydrophobic polycyclic aromatic compound.[1] In contrast, the hexaethylene glycol (PEG6) chain is highly hydrophilic, a property intentionally designed to enhance water solubility and biocompatibility.[2][3][4][5][6][7] The terminal primary amine adds a polar, ionizable group to the terminus. The interplay of these three components dictates the molecule's behavior in different solvents.

Solubility Profile: A Tale of Two Solvents

The choice of solvent for reconstituting Fluorescein-PEG6-Amine is not arbitrary; it is a critical first step that can dictate the success or failure of downstream applications. The fundamental difference in solubility between aqueous buffers and DMSO stems from the chemical nature of the solvent and its interaction with the tripartite structure of the fluorescent probe.

Dimethyl Sulfoxide (DMSO): The Universal Solvent for Initial Reconstitution

For initial stock solution preparation, anhydrous DMSO is the solvent of choice for Fluorescein-PEG6-Amine and similar fluorescently-labeled bioconjugation reagents.[2][3][6][8][9][10][11]

Why DMSO is Effective:

-

Aprotic, Polar Nature: DMSO is a highly polar, aprotic solvent.[12] Its strong dipole moment allows it to effectively solvate a wide range of both polar and non-polar molecules.[12][13] It can disrupt the intermolecular forces within the solid Fluorescein-PEG6-Amine, readily dissolving both the hydrophobic fluorescein core and the hydrophilic PEG chain.

-

Prevention of Hydrolysis: For related compounds containing moisture-sensitive groups like NHS esters, using anhydrous DMSO is critical to prevent premature hydrolysis.[6][8][14] While the amine functional group is stable, it is best practice to use anhydrous DMSO for all reactive bioconjugation reagents to maintain chemical integrity.[14]

-

High Concentration Stocks: DMSO's excellent solvating power allows for the preparation of highly concentrated stock solutions (e.g., 1-10 mg/mL).[8][11] This is advantageous for minimizing the volume of organic solvent added to a subsequent aqueous reaction mixture.

Aqueous Buffers: A More Nuanced and pH-Dependent Solubility

While the PEG6 linker is specifically included to improve water solubility, dissolving Fluorescein-PEG6-Amine directly in aqueous buffers, particularly at neutral or acidic pH, can be challenging and is generally not recommended for initial reconstitution.[2][3][4]

Factors Governing Aqueous Solubility:

-

The Critical Role of pH: The solubility of the fluorescein moiety is highly dependent on the pH of the solution.[15][16][17][18][19][20][21] In acidic or neutral conditions (pH < 7), fluorescein exists predominantly in its less soluble, neutral lactone form.[18] This can lead to aggregation and precipitation.[15] As the pH becomes more alkaline (pH > 7.5), the molecule converts to its more soluble dianionic (carboxylate and phenolate) form, which also exhibits significantly brighter fluorescence.[15][18] The pH of minimum solubility for fluorescein is approximately 3.28.[19]

-

The Influence of the Amine Group: The terminal primary amine has a pKa in the range of 9-10. At physiological pH (~7.4), it will be predominantly in its protonated, positively charged ammonium form (-NH3+). While this charged group contributes to water solubility, it may not be sufficient to overcome the insolubility of the fluorescein moiety at this pH. In the slightly basic buffers (pH 8.0-8.5) recommended for many bioconjugation reactions involving amines, a higher proportion of the amine group will be in its neutral, nucleophilic state (-NH2), which is less contributory to aqueous solubility than its protonated form.[22]

-

The PEG6 Spacer's Contribution: The hydrophilic PEG chain dramatically improves the overall water solubility compared to fluorescein alone.[7] It effectively acts as a "solubility enhancer," but its effects can be overcome by the strong tendency of the fluorescein core to precipitate at unfavorable pH values.

The following diagram illustrates the relationship between the molecular components and the key factors influencing solubility.

Caption: Logical relationship of molecular components and solvent properties.

Quantitative Solubility Data Summary

While precise, head-to-head comparative solubility data for Fluorescein-PEG6-Amine is not extensively published, the table below synthesizes information from supplier datasheets and related compounds to provide a practical guide for researchers.

| Solvent System | Compound | Reported Solubility | Comments & Citations |

| DMSO | Fluorescein-PEG6-Amine | Soluble | The universally recommended solvent for stock solutions.[2][3] |

| Fluorescein PEG Amine (general) | 10 mg/mL | Provides a quantitative estimate for similar compounds.[23] | |

| Fluorescein-PEG-Acid | Soluble | The carboxylic acid analogue shows similar DMSO solubility.[24] | |

| Aqueous Buffer | Fluorescein-PEG6-Amine | Increased solubility due to PEG | The PEG spacer is explicitly added to improve aqueous solubility.[2][4] |

| Fluorescein PEG Amine (general) | 10 mg/mL in water | Suggests good solubility under optimal conditions (likely basic pH).[23] | |

| Fluorescein-PEG-Acid | Soluble in water | Solubility is highly pH-dependent; better in basic conditions.[15][24] | |

| Fluorescein (unmodified) | Sparingly soluble | Intrinsic solubility is very low (~1.45 x 10⁻⁴ M) at pH 3.28.[1][19] |

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of any protocol lies in its reproducibility. The following workflow for dissolving and using Fluorescein-PEG6-Amine is designed as a self-validating system, incorporating best practices to ensure consistent results.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This is the recommended first step for any application.

Materials:

-

Fluorescein-PEG6-Amine (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)[14]

-

Vortex mixer

-

Microcentrifuge

-

Low-retention microtubes

Methodology:

-

Equilibration: Allow the vial of solid Fluorescein-PEG6-Amine to equilibrate to room temperature before opening. This is crucial to prevent condensation of atmospheric moisture onto the powder.

-

Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL).

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. A clear, orange/yellow solution should be observed.

-

Clarification (Self-Validation Step): Centrifuge the tube at >10,000 x g for 1 minute. Inspect the bottom of the tube for any undissolved particulate matter. A complete absence of a pellet validates full dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-retention tubes. Store frozen at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[23]

Protocol 2: Dilution into Aqueous Buffers for Final Application

This protocol describes the correct method for introducing the DMSO stock into your aqueous experimental system (e.g., for protein labeling).

Materials:

-

Prepared Fluorescein-PEG6-Amine DMSO stock solution

-

Aqueous reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 for amine-reactive conjugations)[8]

-

Vortex mixer or magnetic stirrer

Methodology:

-

Buffer Preparation: Ensure your final aqueous buffer is at the optimal pH for both solubility and your specific application. For fluorescein, a slightly basic pH (7.5 - 8.5) is ideal.[15]

-

Dilution (Critical Step): While gently vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution dropwise. Never add the aqueous buffer to the DMSO stock , as this can cause the compound to precipitate out of solution.

-

Final Concentration Check (Self-Validation Step): The final concentration of DMSO in the aqueous solution should be kept to a minimum (typically <10% v/v) to avoid impacting protein structure or cell viability. After adding the DMSO stock, the solution should remain clear. Any cloudiness or visible precipitate indicates that the solubility limit in the aqueous buffer has been exceeded. If this occurs, the experiment should be repeated with a lower final concentration of the fluorescent reagent.

The following diagram outlines this validated experimental workflow.

Caption: A self-validating workflow for preparing Fluorescein-PEG6-Amine solutions.

Conclusion: A Synthesis of Theory and Practice

The solubility of Fluorescein-PEG6-Amine is not a simple binary outcome but a complex interplay of its constituent parts with the chosen solvent system. While its PEG6 linker confers significant hydrophilicity, the pH-sensitive and hydrophobic nature of the fluorescein core remains a dominant factor in aqueous solutions. For robust, reproducible results, the evidence overwhelmingly supports a two-step dissolution process: first, prepare a concentrated stock solution in anhydrous DMSO, where solubility is high and reliable. Second, dilute this stock into an aqueous buffer of the appropriate, slightly alkaline pH for the final application. This methodical approach, which accounts for the underlying chemical principles, provides a self-validating system that ensures the full potential of this versatile fluorescent reagent can be realized in your research.

References

- Fluorescein PEG Amine Manufacturers, Suppliers - Factory Direct Price - SHOCHEM. SHOCHEM.

- Fluorescein-PEG6-Amine - BroadPharm. BroadPharm.

- Fluorescein-PEG6-Acid, 2055014-69-0 | BroadPharm. BroadPharm.

- Fluorescein-PEG6- NHS ester | fluorescein labeled PEG analogue | CAS# 1818294-35-7 | InvivoChem. InvivoChem.

- Fluorescein-PEG6- NHS ester | CAS# 1818294-35-7 | Fluorescent PEG Linker | MedKoo. MedKoo.

- The Impact of PEGylation on the Solubility of Fluorescent Dyes: A Technical Guide - Benchchem. Benchchem.

- Amino Terminated Polyethylene Glycol Functionalized Graphene and Its Water Solubility.

- DMSO, Anhydrous - Biotium. Biotium.

- DSPE PEG Fluorescein, MW 1000, 2000, 3400, 5000, 10k, 20k - Nanocs. Nanocs.

- Fluorescein-PEG6-Amine - AxisPharm. AxisPharm.

- Fluorescein-PEG6-Acid D

- Solving solubility issues with Fluorescein-PEG4-Acid conjug

- Application Notes: Protocol for Labeling Peptides with Fluorescein-PEG6-NHS Ester - Benchchem. Benchchem.

- Application Notes and Protocols for Labeling Primary Amines with Fluorescein-PEG6-NHS Ester - Benchchem. Benchchem.

- Fluorescein | C20H12O5 | CID 16850 - PubChem.

- The pH responsiveness of fluorescein loaded in polysaccharide composite films - Soft Matter (RSC Publishing) DOI:10.1039/D3SM01112G. Royal Society of Chemistry.

- Dimethyl sulfoxide (DMSO) | Aprotic Solvent - MedchemExpress.com. MedchemExpress.

- Fluorescein-PEG6-Bis-NHS ester - CD Bioparticles. CD Bioparticles.

- solvents dimethyl sulfoxide: Topics by Science.gov. Science.gov.

- Amino Terminated Polyethylene Glycol Functionalized Graphene and Its W

- pH Dependence and Unsuitability of Fluorescein Dye as a Tracer for Pesticide Mobility Studies in Acid Soil. SpringerLink.

- Amine-PEG-Amine, MW 5k - Creative PEGWorks | PEG Products Leader.

- (PDF) Factors That Affect Fluorescein Analysis.

- A Technical Guide to Fluorescein-PEG6-NHS Ester: Mechanism and Application in Bioconjug

- Fluorescein Deriv

- Monitoring Distribution of the Therapeutic Agent Dimethyl Sulfoxide via Solvatochromic Shift of Albumin-Bound Indocyanine Green - PMC.

- Step-by-Step Guide to Fluorescein-PEG6-NHS Ester Bioconjugation: Application Notes and Protocols - Benchchem. Benchchem.

- An In-depth Technical Guide to the Amine Functional Group in NH2-PEG-FA - Benchchem. Benchchem.

- Studies on fluorescein-II The solubility and acid dissociation constants of fluorescein in water solution - PubMed.

- PEG Derivatives by Functional Groups - BOC Sciences. BOC Sciences.

- PEGylated DyLight Amine-Reactive Dyes - Fisher Scientific. Fisher Scientific.

- How to prepare fluorescent dye stock solution for Flat Field Correction - Allen Cell Explorer. Allen Cell Explorer.

- Water-Soluble Polymer Polyethylene Glycol: Effect on the Bioluminescent Reaction of the Marine Coelenterate Obelia and Coelenteramide-Containing Fluorescent Protein - PMC.

- Fluorescein-PEG3-Amine | C29H31N3O8S | CID 91757932 - PubChem.

- The Effect of Solvent and pH on the Fluorescence Excitation and Emission Spectra of Solutions Containing Fluorescein - ResearchGate.

- Factors That Affect Fluorescein Analysis - DTIC.

- The influence of pH on dissolved organic matter fluorescence in inland waters - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01702K. Royal Society of Chemistry.

- Solvent Effects on Fluorescence Emission - Evident Scientific. Evident Scientific.

Sources

- 1. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorescein-PEG6-Amine | BroadPharm [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. Fluorescein-PEG6-Acid Datasheet DC Chemicals [dcchemicals.com]

- 5. cd-bioparticles.net [cd-bioparticles.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. allencell.org [allencell.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. solvents dimethyl sulfoxide: Topics by Science.gov [science.gov]

- 14. biotium.com [biotium.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The pH responsiveness of fluorescein loaded in polysaccharide composite films - Soft Matter (RSC Publishing) DOI:10.1039/D3SM01112G [pubs.rsc.org]

- 17. srs.fs.usda.gov [srs.fs.usda.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Studies on fluorescein-II The solubility and acid dissociation constants of fluorescein in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. benchchem.com [benchchem.com]

- 23. Fluorescein PEG Amine Manufacturers, Suppliers - Factory Direct Price - SHOCHEM [shochem.com]

- 24. Fluorescein-PEG6-Acid, 2055014-69-0 | BroadPharm [broadpharm.com]

A Senior Application Scientist's Guide to Fluorescein-Based Bioconjugation: The Pivotal Role of the PEG6 Spacer

This guide provides an in-depth technical analysis of the advantages conferred by incorporating a hexaethylene glycol (PEG6) spacer into fluorescein-based bioconjugates. As researchers and drug development professionals, the reliability and performance of our labeled biomolecules are paramount. The choice of a linker is not a trivial detail; it is a critical determinant of a conjugate's solubility, stability, functionality, and signal integrity. Here, we will move beyond simple protocols to explore the fundamental causality behind why a discrete PEG6 spacer is an enabling technology for creating superior fluorescent probes.

The Challenge: Limitations of Direct Fluorophore Conjugation

Bioconjugation is the art of covalently linking molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities.[1] Fluorescein, with its high quantum yield and well-characterized excitation and emission spectra, remains a workhorse fluorophore for tracking and quantifying biomolecules.[2] However, directly attaching fluorescein to a protein or antibody often leads to significant challenges:

-

Poor Aqueous Solubility: Many organic fluorophores, including fluorescein, are inherently hydrophobic.[3][4] Conjugating them to a biomolecule can decrease the overall solubility of the final product, leading to aggregation and precipitation in the aqueous buffers essential for biological assays.[5][6]

-

Steric Hindrance: The bulky, rigid structure of fluorescein can physically obstruct the active sites or binding interfaces (e.g., the paratope of an antibody) of the biomolecule it is attached to.[7][8] This steric clash can severely compromise the biological function of the conjugate.

-

Fluorescence Quenching: When multiple fluorescein molecules are conjugated to a single protein, they can come into close proximity, leading to self-quenching.[9][10] This phenomenon, where excited-state energy is lost through non-radiative pathways, results in a sub-optimal and often non-linear relationship between the degree of labeling and the fluorescence signal.[9]

-

Non-Specific Binding: The hydrophobicity of the dye can promote non-specific binding to other proteins, cell membranes, and plastic surfaces, resulting in high background noise and reduced assay sensitivity.[4][11]

The Solution: Introducing the PEG6 Spacer

A spacer is a chemical linker that connects the biomolecule to the reporter molecule. Polyethylene glycol (PEG) spacers are flexible, hydrophilic chains composed of repeating ethylene oxide units.[1] A Fluorescein-PEG6-NHS ester, for example, is a heterobifunctional reagent featuring a fluorescein molecule, a discrete six-unit PEG chain, and an amine-reactive N-hydroxysuccinimide (NHS) ester for coupling to proteins.[2][12]

The discrete nature of the PEG6 spacer is critical; unlike polydisperse PEGs, it has a precisely defined length and molecular weight.[1][13] This ensures the production of homogeneous bioconjugates with consistent and reproducible properties, which is essential for validated assays and therapeutic applications.[1][14]

Diagram: Structure of a Fluorescein-PEG6 Antibody Conjugate

Caption: Covalent linkage of fluorescein to an antibody via a PEG6 spacer.

Core Advantages of the PEG6 Spacer in Practice

The inclusion of a PEG6 spacer directly counteracts the primary challenges of direct labeling, transforming the performance of the resulting bioconjugate.

Enhanced Hydrophilicity and Solubility

The repeating ether units of the PEG chain are highly hydrophilic, forming hydrogen bonds with water molecules.[5][15] This imparts water solubility to the entire conjugate.[16][17] By acting as a "hydrophilicity reservoir," the PEG6 spacer counterbalances the hydrophobicity of the fluorescein dye, preventing aggregation and ensuring the conjugate remains soluble in aqueous buffers.[1][5] This is a foundational requirement for virtually all biological applications, from immunoassays to cell imaging.

Mitigation of Steric Hindrance

The PEG6 spacer provides optimal spatial separation between the fluorophore and the biomolecule.[7][14] This separation is crucial for maintaining the biological activity of the protein. For an antibody, it ensures the antigen-binding site remains unobstructed, preserving its affinity and specificity. Studies have shown that immobilizing antibodies via a PEG spacer results in higher antigen capture efficiency compared to direct immobilization, an effect that is more pronounced with larger antigens.[7]

Diagram: Overcoming Steric Hindrance

Caption: The PEG6 spacer reduces steric hindrance, preserving biological function.

Reduction of Fluorescence Quenching

Fluorophore self-quenching is a significant issue that can cap the useful signal from a highly labeled protein.[9] The PEG6 spacer introduces a fixed distance between fluorophores conjugated to the same protein, physically separating them and minimizing dye-dye interactions that lead to quenching.[4] This "shielding" effect helps ensure that the fluorescence intensity scales more linearly with the degree of labeling, preserving the quantum yield and resulting in a brighter overall signal.[18]

Diagram: Prevention of Fluorescence Self-Quenching

Caption: The PEG6 spacer minimizes self-quenching by increasing intermolecular distance.

Reduced Immunogenicity and Improved Pharmacokinetics

The process of attaching PEG chains, known as PEGylation, is a well-established strategy for improving the pharmacokinetic profile of therapeutics.[14][19] The flexible, hydrophilic PEG6 chain can create a hydration shell around the conjugate, which helps to mask potentially immunogenic epitopes on the fluorophore or biomolecule from the immune system.[16][20] This "stealth" effect can reduce the risk of an undesired immune response and prolong the circulation half-life of the conjugate in in-vivo applications by reducing renal clearance.[14][21]

Quantitative Impact of PEG Spacers

The theoretical advantages of PEG spacers are borne out in empirical data. While direct comparisons for a PEG6-fluorescein conjugate are specific to each application, the general trends are well-documented. A longer PEG chain generally leads to greater solubility and can influence binding affinity and non-specific binding.[4]

| Property | No Spacer | Short Spacer (e.g., PEG6) | Long Spacer (e.g., PEG24) | Rationale |

| Aqueous Solubility | Low to Moderate | High | Very High | PEG is highly hydrophilic; longer chains impart greater solubility.[1][4] |

| Aggregation | High Tendency | Low Tendency | Very Low Tendency | Increased hydrophilicity prevents hydrophobic-driven aggregation.[5] |

| Binding Affinity (Kd) | Potentially Reduced | Maintained/Improved | May Decrease | PEG6 provides sufficient distance to avoid steric hindrance without being so long as to interfere with binding kinetics.[4][7] |

| Fluorescence Signal | Moderate (Quenching) | High | High | The spacer reduces self-quenching, preserving the quantum yield.[4][18] |

| Non-Specific Binding | Moderate to High | Low | Very Low | The hydrophilic PEG chain forms a hydration layer that repels non-specific hydrophobic interactions.[4][11] |

| Table 1: Representative comparison of the impact of PEG spacer length on the performance of a fluorescein-labeled antibody. Trends are synthesized from established principles in bioconjugation literature. |

Experimental Protocol: Labeling an Antibody with Fluorescein-PEG6-NHS Ester

This protocol describes a self-validating system for the reliable conjugation of a fluorescein-PEG6 moiety to a primary amine (e.g., lysine residue) on an antibody. The causality for each step is explained to ensure robust and reproducible outcomes.

Diagram: Antibody Labeling Workflow

Caption: A streamlined workflow for the fluorescent labeling of proteins.

Step-by-Step Methodology

A. Materials and Preparation

-

Antibody Preparation:

-

Rationale: Standard antibody formulations often contain primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA) that will compete with the antibody for reaction with the NHS ester.[22][23] These must be removed.

-

Action: Exchange the antibody into an amine-free buffer at the optimal pH for the reaction. A 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) is ideal.[24] This pH ensures that lysine residues are deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.[25] Adjust the antibody concentration to 1-10 mg/mL.[2]

-

-

Fluorescein-PEG6-NHS Ester Preparation:

-

Rationale: The NHS ester is highly susceptible to hydrolysis by moisture.[2][22] It must be handled in anhydrous conditions to maintain reactivity.

-

Action: Allow the vial of Fluorescein-PEG6-NHS ester to equilibrate to room temperature before opening to prevent condensation.[2] Immediately before use, dissolve the required amount in anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mg/mL).[23] Do not prepare aqueous stock solutions.

-

B. Conjugation Reaction

-

Molar Ratio Calculation:

-

Rationale: The degree of labeling (DOL) is controlled by the molar excess of the dye added to the protein. A 10- to 20-fold molar excess is a common starting point for achieving a DOL of 2-5.[13][25] The optimal ratio should be determined empirically for each specific antibody.

-

Action: Calculate the volume of the dye stock solution needed to achieve the desired molar excess over the antibody.

-

-

Reaction Incubation:

-

Action: Add the calculated volume of the dye/DMSO solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v) to avoid denaturing the antibody.[25]

-

Action: Incubate the reaction for 1-2 hours at room temperature, protected from light.[25] Alternatively, the reaction can proceed overnight at 4°C, which can sometimes yield more consistent results.[25]

-

C. Purification

-

Removal of Unreacted Dye:

-

Rationale: It is critical to remove all non-conjugated dye, as this will interfere with accurate DOL calculations and can cause high background in subsequent assays.[2]

-

Action: Purify the conjugate using a desalting column (e.g., Sephadex G-25) or size-exclusion chromatography (SEC).[2] Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4). The larger antibody conjugate will elute first, while the smaller, unreacted dye is retained.

-

D. Characterization

-

Spectrophotometric Analysis:

-

Action: Measure the absorbance of the purified conjugate at 280 nm (A280) and 494 nm (A494, the absorbance maximum for fluorescein).[25]

-

-

Calculation of Degree of Labeling (DOL):

-

Rationale: The DOL represents the average number of fluorophore molecules per antibody. It is a critical parameter for ensuring batch-to-batch consistency. A correction factor is needed for the A280 reading because fluorescein also absorbs light at this wavelength.

-

Calculations:

-

Protein Concentration (M) = [A280 - (A494 × CF)] / ε_protein

-

Where ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) and CF is the correction factor for fluorescein at 280 nm (~0.11).

-

-

Dye Concentration (M) = A494 / ε_dye

-

Where ε_dye is the molar extinction coefficient of fluorescein at pH ~8.5 (~75,000 M⁻¹cm⁻¹).

-

-

DOL = Dye Concentration / Protein Concentration

-

-

Conclusion

The selection of a linker in bioconjugation is a strategic decision that profoundly impacts the quality and performance of the final product. The discrete PEG6 spacer is not merely a connector; it is an active problem-solver. By systematically addressing the core challenges of fluorophore conjugation—solubility, steric hindrance, fluorescence quenching, and non-specific binding—the PEG6 spacer enables the creation of robust, reliable, and highly functional fluorescein-labeled biomolecules. For researchers and developers who demand quantitative accuracy and reproducible results, understanding and implementing this technology is essential for success.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- AxisPharm. (2024).

- Royal Society of Chemistry. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.

- Walsh Medical Media. (2013).

- PurePEG. (2025). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.

- PubMed. (n.d.).

- ProQuest. (n.d.).

- PubMed. (2000). Influence of a poly-ethylene glycol spacer on antigen capture by immobilized antibodies.

- ChemicalBook. (2025). Fluorescein-PEG6-NHS ester.

- RSC Publishing. (2020).

- MedKoo. (n.d.). Fluorescein-PEG6- NHS ester.

- PMC. (2022). Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides.

- BenchChem. (n.d.).

- BenchChem. (2025). A Researcher's Guide to Selecting PEG Spacer Length in Fluorescent Linkers.

- ResearchGate. (n.d.). Self-quenching Mechanism: the Influence of Quencher and Spacer on Quencher-fluorescein Probes.

- MDPI. (2009). Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection.

- AxisPharm. (2024). Protocol for PEG NHS Reagents.

- BenchChem. (n.d.).

- Fürth lab. (n.d.).

- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.

- ChemRxiv. (n.d.).

- ResearchGate. (n.d.). The PEG-Fluorochrome Shielding Approach for Targeted Probe Design.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel fluorescein polymer-based nanoparticles: facile and controllable one-pot synthesis, assembly, and immobilization of biomolecules for application ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09106H [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Influence of a poly-ethylene glycol spacer on antigen capture by immobilized antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Fluorescein-PEG6-NHS ester | 1818294-35-7 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. purepeg.com [purepeg.com]

- 16. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 17. medkoo.com [medkoo.com]

- 18. researchgate.net [researchgate.net]

- 19. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

- 21. The Impact of PEGylation on Biological Therapies - ProQuest [proquest.com]

- 22. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 23. furthlab.xyz [furthlab.xyz]

- 24. interchim.fr [interchim.fr]

- 25. pdf.benchchem.com [pdf.benchchem.com]

The Molecular Architecture and Application of Heterobifunctional Fluorescein-PEG-Amine Linkers

Abstract: Heterobifunctional polyethylene glycol (PEG) linkers have revolutionized bioconjugation, providing a versatile bridge between synthetic chemistry and biological systems. Among these, Fluorescein-PEG-Amine (FITC/FAM-PEG-NH₂) stands out as a critical reagent for fluorescent labeling, nanomedicine tracking, and diagnostic assay development. This technical guide deconstructs the molecular characteristics, spectral dynamics, and conjugation methodologies of Fluorescein-PEG-Amine, providing researchers with field-proven, self-validating protocols for optimal bioconjugation.

Molecular Architecture & Physicochemical Properties

As a Senior Application Scientist, I often emphasize that a bioconjugation reagent is only as effective as its structural logic. Fluorescein-PEG-Amine is engineered with three distinct functional zones, each solving a specific thermodynamic or steric challenge in molecular labeling.

Fig 1: Tripartite molecular architecture of Fluorescein-PEG-Amine linkers.

The Fluorescein Moiety (Signal Generation)

The fluorophore (typically derived from Fluorescein Isothiocyanate [FITC] or 5-Carboxyfluorescein [5-FAM]) provides the optical tracking capability. It exhibits a peak excitation at ~494 nm and maximum emission at ~518-521 nm[1].

The PEG Backbone (Steric & Thermodynamic Modulation)

The inclusion of a hydrophilic PEG spacer is not merely structural; it is a thermodynamic necessity. Traditional hydrophobic dyes often require organic solvents (like DMSO or DMF) which can denature sensitive proteins. The PEG chain imparts excellent aqueous solubility, allowing labeling to occur in purely aqueous buffers[2][3]. Furthermore, the PEG chain increases the hydrodynamic radius of the conjugate and reduces steric hindrance during target binding, preventing the bulky fluorophore from interfering with the biological activity of the conjugated protein or nanoparticle[4].

The Primary Amine (Nucleophilic Handle)

The terminal primary amine (-NH₂) exists as a highly reactive nucleophile when unprotonated. Because of their positive charge at physiological pH, primary amines are highly accessible for conjugation[5]. This functional group allows for targeted covalent attachment to carboxylic acids, activated NHS esters, or carbonyls (aldehydes/ketones)[1][4].

Table 1: Quantitative Characteristics of Fluorescein-PEG-Amine Variants

| Property | Discrete PEG (e.g., PEG6) | Polymeric PEG (e.g., 2 kDa) | Polymeric PEG (e.g., 5 kDa) |

| Molecular Weight | ~713.8 Da[4] | ~2,000 Da[1] | ~5,000 Da[1] |

| Excitation / Emission | 494 nm / 517 nm[4] | 490-494 nm / 515-521 nm[1][3] | 490-494 nm / 515-521 nm[1][3] |

| Solubility | Aqueous / DMSO / DMF[4] | Highly Aqueous[3] | Highly Aqueous[3] |

| Primary Application | Small molecule/peptide labeling | Protein/Antibody labeling | Nanoparticle/Surface coating[6] |

Bioconjugation Chemistries: The Causality of Reactivity

Understanding the underlying reaction mechanisms is critical for troubleshooting low conjugation yields. The two most authoritative pathways for PEG-amine conjugation are EDC/NHS coupling and reductive amination.

Pathway A: EDC/NHS Coupling to Carboxylic Acids

This is the gold standard for attaching Fluorescein-PEG-Amine to carboxylated surfaces (e.g., functionalized gold nanoparticles or the C-terminus of proteins).

-

The Causality: Carboxylic acids are inherently unreactive toward amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group to form an unstable O-acylisourea intermediate. Because this intermediate is prone to rapid hydrolysis in water, N-hydroxysuccinimide (NHS) or Sulfo-NHS is added to convert it into a semi-stable, amine-reactive NHS ester[5]. The primary amine of the PEG linker then executes a nucleophilic attack, forming a stable amide bond.

Pathway B: Reductive Amination with Aldehydes

Used frequently for labeling glycoproteins.

-

The Causality: Glycan chains on proteins can be oxidized by sodium periodate (NaIO₄) to generate reactive aldehydes. The primary amine of the Fluorescein-PEG-Amine reacts with the aldehyde to form a reversible Schiff base (imine). To ensure a permanent covalent linkage, this Schiff base must be reduced (typically using sodium cyanoborohydride, NaCNBH₃) to a stable secondary amine.

Self-Validating Experimental Protocol: EDC/NHS Conjugation

A robust protocol must be self-validating—meaning the experimental design inherently controls for false positives (such as non-covalent dye adsorption). The following workflow details the conjugation of Fluorescein-PEG-Amine (MW 2k or 5k) to a carboxylated nanoparticle.

Fig 2: Step-by-step EDC/NHS bioconjugation workflow for Fluorescein-PEG-Amine.

Step-by-Step Methodology

Step 1: Activation of the Carboxyl Group (pH Control is Critical)

-

Suspend the carboxylated target (e.g., nanoparticles or protein) in Activation Buffer : 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Causality: EDC is most efficient at weakly acidic pH (4.5–6.0). Using PBS here is a common mistake, as phosphate competes with the reaction.

-

-

Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or Sulfo-NHS).

-

Incubate at room temperature for 15–30 minutes with gentle agitation.

Step 2: Buffer Exchange (Optional but Recommended)

-

If working with nanoparticles, centrifuge and resuspend in Conjugation Buffer : 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5–8.0.

-

Causality: While activation requires an acidic pH, the subsequent amine reaction requires a slightly alkaline pH to ensure the primary amine of the Fluorescein-PEG-Amine is unprotonated (free base form) and highly nucleophilic[5].

-

Step 3: Conjugation of Fluorescein-PEG-Amine

-

Add a 5-to-10-fold molar excess of Fluorescein-PEG-Amine to the activated mixture.

-

Incubate for 2 hours at room temperature (or overnight at 4°C) protected from light to prevent photobleaching.

Step 4: Quenching (The Self-Validation Step)

-

Add a final concentration of 50 mM Ethanolamine (or Tris buffer) and incubate for 15 minutes.

-

Causality: Ethanolamine contains a primary amine that will react with and "quench" any remaining NHS esters. This prevents cross-linking or unintended reactivity downstream, ensuring the system's integrity.

-

Step 5: Purification and Validation

-

Remove unreacted Fluorescein-PEG-Amine via dialysis (using an appropriate MWCO membrane) or Size Exclusion Chromatography (SEC).

-

Validation: Measure the fluorescence of the final purified conjugate and the final dialysis wash buffer. The absence of fluorescence in the wash buffer validates that the signal on the target is strictly due to covalent attachment, not physical adsorption.

Field Applications and Impact

The unique properties of Fluorescein-PEG-Amine have driven advancements across multiple biomedical disciplines:

-

Nanomedicine Tracking: Coating gold nanoparticles or mesoporous silica with Fluorescein-PEG-Amine serves a dual purpose: the PEG layer prevents opsonization and aggregation in biological media, while the fluorescein enables real-time intracellular tracking via confocal microscopy[6].

-

Hydrogel Functionalization: Polyacrylamide (PAAm) hydrogels used in mechanobiology are often functionalized with PEG-amines to introduce specific cell-adhesive properties or fluorescent topographies[7].

-

Targeted Drug Delivery: In complex theranostic platforms, FITC-PEG-NH₂ is utilized alongside targeting ligands (like Folic Acid or Aptamers) to validate the successful cellular uptake of the nanocarrier into tumor cells via flow cytometry and imaging[8][9].

References

-

Nanocs. (n.d.). Fluorescent PEGs. Nanocs. Retrieved March 3, 2026, from[Link]

-

DBA Italia. (n.d.). Fluorescent PEG Labels & Probes from NANOCS. DBA Italia. Retrieved March 3, 2026, from[Link]

-

National Institutes of Health (NIH). (2012). Efficient mucosal delivery of optical contrast agents using imidazole-modified chitosan. Retrieved March 3, 2026, from[Link]

-

Advanced Materials Interfaces. (2024). Biofunctional Polyacrylamide Hydrogels using Tetrazole-Methylsulfone Comonomer for Thiol Conjugation. Retrieved March 3, 2026, from[Link]

-

Semantic Scholar / Pharmaceutics. (2019). Polydopamine-Based “Four-in-One” Versatile Nanoplatforms for Targeted Dual Chemo and Photothermal Synergistic Cancer Therapy. Retrieved March 3, 2026, from[Link]

-

ResearchGate / Advanced Therapeutics. (2020). Current Advances in Black Phosphorus‐Based Drug Delivery Systems for Cancer Therapy. Retrieved March 3, 2026, from[Link]

Sources

- 1. creativepegworks.com [creativepegworks.com]

- 2. Fluorescent PEGs [nanocs.net]

- 3. dbaitalia.it [dbaitalia.it]

- 4. Fluorescein-PEG6-Amine | BroadPharm [broadpharm.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Efficient mucosal delivery of optical contrast agents using imidazole-modified chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Hydrophilicity and Conjugation Dynamics: A Comparative Analysis of Fluorescein-PEG6-Amine vs. Standard FITC

Executive Summary

The transition from traditional hydrophobic dyes to PEGylated fluorophores represents a critical paradigm shift in bioconjugation and drug development. While standard Fluorescein isothiocyanate (FITC) has historically been the default choice for fluorescent labeling, its inherent biophysical limitations often compromise assay integrity. This technical guide provides an in-depth mechanistic comparison between standard FITC and Fluorescein-PEG6-Amine, focusing on how the structural integration of a polyethylene glycol (PEG) spacer alters hydrophilicity, conjugation kinetics, and downstream biological performance.

Mechanistic Causality: The Hydrophobicity Problem in Fluorophore Conjugation

Standard FITC is characterized by a highly hydrophobic xanthene ring structure, possessing a partition coefficient (LogP) of approximately 4.5 to 4.8[1][2]. When introduced into an aqueous biological system, this hydrophobicity triggers a cascade of adverse biophysical interactions.

When FITC is conjugated to a protein—particularly at a high Degree of Labeling (DoL)—the hydrophobic fluorophores seek to minimize their exposure to the aqueous solvent. This causality leads to three major experimental artifacts:

-

Protein Aggregation: Hydrophobic patches drive intermolecular associations, leading to protein destabilization and precipitation.

-

Proximity-Induced Self-Quenching (Homo-FRET): Without spatial separation, closely packed FITC molecules undergo

stacking. Their excited states interact, dissipating energy non-radiatively and severely reducing the quantum yield[3]. -

High Background Noise: Hydrophobic probes exhibit non-specific binding to lipid bilayers and assay surfaces, reducing the signal-to-noise ratio in flow cytometry and microscopy.

Conversely, Fluorescein-PEG6-Amine integrates a 6-unit PEG spacer. PEG is highly hydrophilic, coordinating water molecules to form a robust hydration shell. This structural modification fundamentally lowers the molecule's LogP, increasing aqueous solubility and preventing the hydrophobic collapse associated with standard FITC[4][5].

Chemical and Physical Properties Comparison

To understand the operational differences between these two reagents, their core physicochemical parameters are summarized below:

| Parameter | Standard FITC | Fluorescein-PEG6-Amine |

| Molecular Weight | 389.38 g/mol | 713.8 g/mol |

| Reactive Group | Isothiocyanate (-NCS) | Primary Amine (-NH |

| Target Functional Group | Primary Amines (e.g., Lysine), Thiols | Aldehydes (Oxidized glycans), Carboxyls |

| LogP (Hydrophilicity) | ~4.5 to 4.8 (Highly Hydrophobic) | < 1.0 (Highly Hydrophilic) |

| Excitation / Emission | 492 nm / 518 nm | 494 nm / 517 nm |

| Spacer Arm | None (Direct attachment) | PEG6 (Polyethylene glycol, 6 units) |

| Conjugation Strategy | Random (Surface Lysines) | Site-Specific (Fc Glycans) or Random |

The Role of the PEG6 Spacer: Structural & Kinetic Advantages

The introduction of a PEG6 spacer between the reactive amine group and the fluorescein fluorophore serves as both a hydrophilic shield and a flexible tether[4][5].

Causality of the Tether: In standard FITC, the isothiocyanate group is directly attached to the fluorophore ring. Upon conjugation to a lysine residue, the bulky fluorophore sits flush against the protein backbone, causing steric hindrance that can disrupt protein folding or block antigen-binding sites. The PEG6 spacer extends the fluorophore away from the protein surface, preserving the biomolecule's native conformation and allowing the fluorophore to rotate freely. This unhindered rotation maximizes fluorescence emission and minimizes self-quenching[3].

Figure 1: Mechanistic comparison of steric hindrance in FITC vs. flexible tethering in PEG6-Amine.

Self-Validating Experimental Protocols

To empirically validate the hydrophilicity and performance differences, the following self-validating workflows are designed for monoclonal antibody (mAb) labeling.

Protocol 1: Site-Specific Conjugation of Fluorescein-PEG6-Amine via Reductive Amination

Causality & Rationale: Using standard EDC/NHS chemistry to couple an amine-dye to a protein's carboxyls risks severe intra-protein crosslinking, as proteins possess both groups. Instead, we exploit the primary amine of Fluorescein-PEG6-Amine for site-specific conjugation. By oxidizing the carbohydrate moieties on the Fc region of the antibody to aldehydes, we attach the dye via reductive amination. This prevents steric hindrance at the Fab region and preserves antigen-binding affinity.

-

Oxidation: Buffer exchange the mAb into 0.1 M sodium acetate (pH 5.5). Add sodium periodate (NaIO

) to a final concentration of 10 mM. Incubate for 30 minutes in the dark at 4°C to generate reactive aldehydes. -

Quenching & Cleanup: Quench the reaction with glycerol, then use a size-exclusion chromatography (SEC) desalting column to remove excess periodate, eluting into PBS (pH 7.2).

-

Conjugation: Add a 10-fold molar excess of Fluorescein-PEG6-Amine to the oxidized mAb.

-

Reduction: Add sodium cyanoborohydride (NaCNBH

) to a final concentration of 10 mM to reduce the transient Schiff base to a stable secondary amine. Incubate for 2 hours at room temperature. -

Purification: Remove unreacted dye using a fresh SEC column.

Protocol 2: Random Conjugation of Standard FITC

Causality & Rationale: FITC reacts directly with unprotonated primary amines (surface lysines). The reaction must be performed at a slightly basic pH to ensure lysines are deprotonated. Tris buffers must be strictly avoided, as their primary amines will competitively consume the FITC.

-

Preparation: Buffer exchange the mAb into 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Dye Solubilization: Dissolve FITC in anhydrous DMSO at 10 mg/mL immediately before use (FITC degrades rapidly in moisture).

-

Conjugation: Add FITC at a 10-fold molar excess to the mAb. Incubate for 1 hour at room temperature in the dark.

-

Purification: Remove free FITC via SEC, eluting into standard PBS (pH 7.4).

Protocol 3: Comparative Hydrophobic Interaction Chromatography (HIC)

Causality & Rationale: To empirically validate the hydrophilicity claims, HIC is employed. Proteins are loaded under high salt conditions (promoting hydrophobic interactions with the stationary phase) and eluted with a decreasing salt gradient. More hydrophobic conjugates will bind tighter and elute later.

Figure 2: Self-validating experimental workflow for comparative hydrophobicity assessment via HIC.

Data Interpretation & Causality

When executing the self-validating protocols above, researchers should anticipate two primary data outcomes that prove the superiority of the PEGylated system:

-

Degree of Labeling (DoL) vs. Fluorescence Yield: When analyzing the purified conjugates via UV-Vis, a DoL of 4-5 may be achieved for both. However, the FITC conjugate will exhibit significant proximity-induced self-quenching due to the hydrophobic fluorophores clustering together. The Fluorescein-PEG6-Amine conjugate will maintain a linear increase in fluorescence relative to DoL because the PEG6 tether provides a hydrophilic hydration shell and spatial separation, preventing

stacking of the xanthene rings[3]. -

HIC Retention Times: The FITC-conjugated antibody will show a significantly delayed retention time compared to the unlabeled antibody, proving a drastic increase in surface hydrophobicity. In contrast, the Fluorescein-PEG6-Amine conjugate will elute at a time nearly identical to the unlabeled antibody, validating that the PEG6 spacer successfully masks the fluorophore's hydrophobicity and preserves the biomolecule's native thermodynamic state[4][5].

References

-

American Chemical Suppliers. "Fluorescein-PEG6-Amine Properties and Solubility." American Chemical Suppliers. 4

-

BroadPharm. "Fluorescein-PEG6-Amine." BroadPharm Product Catalog. 5

-

MDPI. "Progress in Mesoporous Silica Nanoparticles as Drug Delivery Agents for Cancer Treatment." Nanomaterials. 3

-

Taylor & Francis. "Topical Delivery of Four Neuroprotective Ingredients by Ethosome-Gel: Synergistic Combination for Treatment of Oxaliplatin-Induced Peripheral Neuropathy." International Journal of Nanomedicine. 1

-

MDPI. "Development of an In Vitro System to Study the Interactions of Aerosolized Drugs with Pulmonary Mucus." Pharmaceutics. 2

Sources

Methodological & Application

Application Note: Standard Protocol for Conjugating Fluorescein-PEG6-Amine to Carboxylic Acids

Introduction & Mechanistic Rationale

The covalent attachment of fluorescent probes to biomolecules is a foundational technique in diagnostics, imaging, and drug development. Fluorescein-PEG6-Amine is an advanced labeling reagent that features a bright fluorescein fluorophore linked to a highly reactive primary amine via a 6-unit polyethylene glycol (PEG) spacer[1].

The inclusion of the PEG6 spacer is a critical structural advantage. In traditional direct-labeling, hydrophobic fluorophores often induce protein aggregation or self-quenching due to steric hindrance and hydrophobic interactions. The hydrophilic PEG6 linker enhances the aqueous solubility of the resulting conjugate and provides a flexible spacer arm, preserving the biological activity and binding affinity of the labeled target[1].

To conjugate this primary amine to a target carboxylic acid (-COOH)—such as those found on the C-terminus of peptides, aspartate/glutamate side chains, or functionalized nanoparticles—we utilize zero-length carbodiimide crosslinking chemistry mediated by EDC and Sulfo-NHS[2].

Physicochemical & Spectral Properties

Summarizing the quantitative data of the labeling reagent ensures accurate molar calculations during experimental design:

| Property | Specification |

| Compound Name | Fluorescein-PEG6-Amine |

| Molecular Weight | 713.8 g/mol |

| Spacer Length | 6 PEG units (Hydrophilic) |

| Excitation Maximum | 494 nm |

| Emission Maximum | 517 nm |

| Reactive Group | Primary Amine (-NH₂), reacts with -COOH |

| Solubility | DMSO, DMF, Water (due to PEG) |

| Storage Conditions | -20°C, desiccated, protected from light |

Reaction Chemistry & Causality

While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can theoretically couple a carboxylic acid directly to an amine, the intermediate formed (O-acylisourea) is highly unstable in aqueous solutions and rapidly hydrolyzes back to the original carboxylic acid, resulting in poor conjugation yields[3],[2].

To engineer a highly efficient and self-validating reaction, Sulfo-NHS (N-hydroxysulfosuccinimide) is introduced. EDC reacts with the carboxyl group to form the transient O-acylisourea, which is immediately attacked by Sulfo-NHS to form a semi-stable Sulfo-NHS ester[3],[4]. This ester is far more resistant to hydrolysis and reacts efficiently with the primary amine of Fluorescein-PEG6-Amine to form a stable covalent amide bond[2],[4].

Reaction mechanism of EDC/NHS mediated amidation with Fluorescein-PEG6-Amine.

The Importance of pH Control

This protocol utilizes a "two-step" methodology because the optimal pH for carboxyl activation fundamentally differs from the optimal pH for amine conjugation:

-

Activation Phase (pH 4.5–6.0): EDC is most efficient in a slightly acidic environment. We utilize MES buffer because it lacks primary amines and carboxyls that would competitively inhibit the crosslinking reaction[3],[5].

-

Conjugation Phase (pH 7.2–8.5): Primary amines must be unprotonated to act as effective nucleophiles. Therefore, the reaction pH must be raised using Phosphate-Buffered Saline (PBS) prior to the addition of the Fluorescein-PEG6-Amine[3],[5].

Experimental Protocol: Two-Step EDC/Sulfo-NHS Coupling

Materials Required

-

Target Molecule: Protein, peptide, or nanoparticle containing free -COOH groups.

-

Label: Fluorescein-PEG6-Amine[1].

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4].

-

Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2–7.5 (PBS)[3].

-

Quenching Buffer: Hydroxylamine (10 mM final concentration)[6].

-

Hardware: Zeba™ Spin Desalting Columns (or equivalent SEC columns)[6].

Step-by-Step Methodology

Step 1: Carboxyl Activation

-

Dissolve the carboxylic acid-containing target molecule in Activation Buffer (MES, pH 6.0) at a concentration of 1–10 mg/mL. Causality: MES ensures optimal EDC efficiency without introducing competing functional groups[5].

-

Add EDC to the target molecule solution at a 10-fold molar excess.

-

Immediately add Sulfo-NHS at a 25-fold molar excess. Causality: A higher ratio of Sulfo-NHS ensures that the transient O-acylisourea intermediate is rapidly converted into the more stable Sulfo-NHS ester before aqueous hydrolysis can occur[2],[4].

-

Incubate the reaction mixture for 15–30 minutes at room temperature (RT) with gentle agitation.

Step 2: Buffer Exchange & Stabilization 5. To prevent EDC from crosslinking the primary amine of the Fluorescein-PEG6-Amine to any trace carboxyls on the dye itself, remove excess EDC and Sulfo-NHS using a desalting column pre-equilibrated with Coupling Buffer (PBS, pH 7.2–7.5)[6]. Causality: This step purifies the activated NHS-ester and simultaneously shifts the pH to the optimal basic range for primary amine nucleophilicity[6].

Step 3: Amine Conjugation 6. Dissolve Fluorescein-PEG6-Amine in a minimal volume of anhydrous DMSO (e.g., 10 mg/mL), then add it to the activated target molecule solution at a 5- to 10-fold molar excess[1],[3]. 7. Incubate the reaction for 2 hours at RT or overnight at 4°C. Critical: Protect the reaction vessel from light using aluminum foil. Fluorescein is susceptible to photobleaching; light protection preserves the quantum yield of the final conjugate.

Step 4: Quenching and Purification 8. Add hydroxylamine to a final concentration of 10 mM and incubate for 15 minutes. Causality: Hydroxylamine specifically hydrolyzes any unreacted Sulfo-NHS esters back to native carboxylic acids. Unlike Tris or glycine, it does not leave a bulky adduct on the target molecule[6]. 9. Purify the final Fluorescein-PEG6 conjugate using size-exclusion chromatography (SEC) or dialysis against an appropriate storage buffer to remove free dye and quenching byproducts.

Step-by-step workflow for the two-step EDC/Sulfo-NHS coupling protocol.

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful, the system must be validated by calculating the Degree of Labeling (DOL) —the average number of dye molecules coupled per target molecule.

-

Measure the absorbance of the purified conjugate at 280 nm (protein peak) and 494 nm (Fluorescein peak) using a UV-Vis spectrophotometer.

-

Use the extinction coefficient of Fluorescein (

) to determine the molar concentration of the dye[7]. -

Apply a correction factor (typically ~0.3 for Fluorescein) to account for the dye's absorbance at 280 nm when calculating the true protein concentration.

-

Calculate the ratio of Dye Molarity to Protein Molarity. An optimal DOL for most imaging applications is between 2 and 4; higher ratios may lead to fluorescence quenching despite the PEG spacer.

References

Sources

- 1. Fluorescein-PEG6-Amine | BroadPharm [broadpharm.com]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. manuals.plus [manuals.plus]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. FAM amine, 6-isomer, 2183440-42-6 | BroadPharm [broadpharm.com]

Application Notes & Protocols: A Guide to Labeling Antibodies with Fluorescein-PEG6-Amine for Flow Cytometry

Introduction: The Rationale for Custom Antibody Conjugation

In the realm of flow cytometry, the precision of fluorescently labeled antibodies is paramount for the accurate identification and quantification of cellular subpopulations. While a vast array of commercially available conjugated antibodies exists, researchers often encounter scenarios where the specific antibody clone they require is not available with the desired fluorophore. This necessitates the in-house conjugation of antibodies, a powerful technique that provides flexibility in experimental design.[1][2] This guide provides a detailed protocol and scientific rationale for labeling antibodies with Fluorescein-PEG6-Amine, a common and effective method for generating custom reagents for flow cytometry.

The choice of Fluorescein-PEG6-Amine is deliberate. Fluorescein, as a classic green fluorescent dye, offers high absorptivity and quantum efficiency, making it a bright and readily detectable fluorophore.[][4][5] The inclusion of a six-unit polyethylene glycol (PEG6) spacer is crucial. This hydrophilic linker serves two primary purposes: it enhances the water solubility of the conjugate and minimizes steric hindrance between the antibody and the fluorophore, thereby preserving the antibody's binding affinity.[6] The terminal amine group on the PEG linker, however, requires activation of the antibody's carboxyl groups for conjugation, a less common but effective strategy. This guide will focus on the more prevalent and direct approach of using an amine-reactive fluorescein derivative to target primary amines on the antibody.

The most common and straightforward method for labeling antibodies involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated fluorophore with primary amines on the antibody.[][8][9] These primary amines are abundant on the side chains of lysine residues and at the N-terminus of the polypeptide chains, making them readily accessible for conjugation.[9] This application note will therefore detail the use of a Fluorescein-PEG6-NHS ester for antibody labeling.

Core Principles of Amine-Reactive Conjugation

The fundamental principle behind this labeling strategy is the formation of a stable amide bond between the NHS ester of the fluorescein derivative and a primary amine on the antibody.[6] This reaction, known as acylation, is highly efficient under slightly alkaline conditions (pH 8.0-9.0).[9][10][11] At this pH, the primary amines are deprotonated and thus more nucleophilic, readily attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[6][9]

It is a common misconception that Fluorescein Isothiocyanate (FITC) and NHS-ester activated fluorescein are interchangeable. While both react with primary amines, FITC forms a thiourea linkage, whereas NHS esters form a more stable amide bond.[4][12] Furthermore, NHS-ester reactions are generally considered more efficient and specific.[13]

Experimental Workflow: A Visual Overview

The entire process, from antibody preparation to validation, can be visualized as a streamlined workflow.

Caption: Experimental workflow for antibody labeling.

Detailed Protocols

Part 1: Antibody Preparation

Rationale: The purity of the antibody is critical for a successful conjugation reaction. Commercially available antibodies often contain stabilizing proteins like bovine serum albumin (BSA) or preservatives such as sodium azide, which can interfere with the labeling process. BSA contains primary amines that will compete with the antibody for the dye, and sodium azide can interfere with some downstream applications. Therefore, these substances must be removed.

Protocol:

-

Antibody Purification: If your antibody solution contains BSA or other protein-based stabilizers, purify the antibody using a Protein A or Protein G affinity chromatography system, depending on the antibody isotype and species.

-

Buffer Exchange:

-

It is crucial to exchange the antibody into an amine-free buffer at a slightly alkaline pH to facilitate the conjugation reaction.[10] Suitable buffers include 0.1 M sodium bicarbonate or 50 mM borate buffer, pH 8.3-8.5.[11]

-

Use a desalting column or a spin concentrator with an appropriate molecular weight cutoff (e.g., 10 kDa for an IgG antibody) to perform the buffer exchange.[10]

-

Wash the antibody with the reaction buffer at least three times to ensure complete removal of any interfering substances.

-

-

Concentration Determination: After buffer exchange, determine the final antibody concentration by measuring the absorbance at 280 nm (A280) using a spectrophotometer. For a typical IgG, the extinction coefficient is approximately 210,000 M⁻¹cm⁻¹.[14]

Part 2: The Conjugation Reaction

Rationale: The molar ratio of the fluorophore to the antibody is a critical parameter that influences the degree of labeling (DOL). A low DOL will result in a weakly fluorescent antibody, while an excessively high DOL can lead to fluorescence quenching and potentially compromise the antibody's binding affinity.[][15][16] An optimal DOL for most antibodies used in flow cytometry is typically between 2 and 10.[15]

Quantitative Data for Reagent Calculation:

| Parameter | Value |

| Molecular Weight of IgG Antibody | ~150,000 g/mol |

| Molecular Weight of Fluorescein-PEG6-NHS Ester | Varies by manufacturer, check product sheet |

| Recommended Molar Excess of Dye to Antibody | 8 to 20-fold[11] |

Protocol:

-

Prepare the Dye Solution: Immediately before use, dissolve the Fluorescein-PEG6-NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mg/mL.[10][11] It is crucial to use an anhydrous solvent as NHS esters are susceptible to hydrolysis.[10]

-

Calculate the Amount of Dye: Based on the desired molar excess, calculate the volume of the dye stock solution to add to the antibody solution.

-

Initiate the Reaction: Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10]

-

Quench the Reaction (Optional but Recommended): To stop the reaction and consume any unreacted NHS ester, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[11] Incubate for an additional 15-30 minutes.[11]

Part 3: Purification of the Labeled Antibody

Rationale: It is essential to remove any unconjugated dye and byproducts from the reaction mixture, as free dye can lead to high background fluorescence in flow cytometry.[8] Size-exclusion chromatography (SEC) is a highly effective method for separating the larger labeled antibody from smaller, unreacted dye molecules.[][17][18]

Protocol:

-

Equilibrate the SEC Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with a suitable storage buffer, such as phosphate-buffered saline (PBS).[11][17]

-

Apply the Sample: Carefully apply the quenched reaction mixture to the top of the equilibrated column.

-

Elute and Collect Fractions: Elute the column with the storage buffer and collect the fractions. The labeled antibody will be in the first colored fractions to elute, while the smaller, unreacted dye will elute later.

-

Pool and Concentrate: Pool the fractions containing the labeled antibody and, if necessary, concentrate the solution using a spin concentrator.

Part 4: Quality Control and Validation

Rationale: After purification, it is crucial to characterize the labeled antibody to ensure its suitability for flow cytometry. This involves determining the degree of labeling (DOL) and validating its performance in a flow cytometry experiment.

Determining the Degree of Labeling (DOL):

The DOL can be calculated spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of fluorescein (~494 nm).[6]

Formula for DOL Calculation:

DOL = (A_max_ of conjugate × Molar Extinction Coefficient of Antibody) / [(A_280_ of conjugate - (A_max_ of conjugate × CF_280_)) × Molar Extinction Coefficient of Dye]

Where:

-

A_max_ is the absorbance at the dye's maximum absorbance wavelength.

-

A_280_ is the absorbance at 280 nm.

-

CF_280_ is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

Validation by Flow Cytometry:

A critical step is to validate the performance of the newly conjugated antibody in a flow cytometry experiment. This involves titrating the antibody to determine the optimal staining concentration and comparing its performance to unstained controls and, if possible, a commercially available antibody of the same clone and fluorophore.

Flow Cytometry Validation Workflow:

Caption: Flow cytometry validation workflow.

Detailed Protocol for Flow Cytometry Validation:

-

Cell Preparation: Prepare a single-cell suspension from your target cells or tissue.[19]

-

Fc Receptor Blocking: To minimize non-specific binding, incubate the cells with an Fc receptor blocking reagent.[19][20][21]

-

Antibody Titration: Prepare a series of dilutions of your newly conjugated antibody in a suitable staining buffer (e.g., PBS with 2% BSA).

-

Staining: Add the different concentrations of the labeled antibody to separate aliquots of your cells. Include an unstained control and, if available, a positive control with a commercially conjugated antibody. Incubate for 20-30 minutes at 4°C, protected from light.[21][22]

-

Washing: Wash the cells twice with staining buffer to remove unbound antibody.[19][23]

-

Data Acquisition: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.

-

Data Analysis:

-

Gate on your live, single-cell population.

-

For each antibody concentration, calculate the Stain Index (SI), which is a measure of the separation between the positive and negative populations.

-

The optimal concentration is the one that gives the highest stain index.

-

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Weak or No Signal | - Low DOL- Antibody degradation- Low antigen expression- Insufficient antibody concentration | - Optimize the labeling reaction for a higher DOL- Ensure proper antibody storage- Confirm antigen expression with a positive control- Perform a thorough antibody titration[20][24][25][26] |

| High Background | - High DOL leading to non-specific binding- Inadequate removal of free dye- Insufficient blocking of Fc receptors | - Reduce the molar excess of dye in the labeling reaction- Ensure thorough purification of the conjugate- Optimize Fc receptor blocking step[27] |

| Poor Separation of Positive and Negative Populations | - Suboptimal antibody concentration- High autofluorescence of cells | - Perform a detailed antibody titration to find the optimal concentration- Include an unstained control to assess autofluorescence and use appropriate compensation[27] |

Conclusion

Labeling antibodies with Fluorescein-PEG6-Amine (via an NHS ester) is a robust and reliable method for generating custom reagents for flow cytometry. By understanding the underlying chemistry and carefully following the detailed protocols for conjugation, purification, and validation, researchers can produce high-quality fluorescently labeled antibodies that are tailored to their specific experimental needs. This empowers more flexible and nuanced experimental design, ultimately leading to more insightful and reproducible flow cytometry data.

References

-

BioPharm International. (2023, November 2). Optimization of Linker Chemistries for Antibody-Drug Conjugates. Retrieved from [Link]

-

Gunda, N. S. K., et al. (2014). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. PMC. Retrieved from [Link]

-

Fürth, D. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Fürth lab. Retrieved from [Link]

-

de Faria, L. O., et al. (2016). Flow Cytometry as a Tool for Quality Control of Fluorescent Conjugates Used in Immunoassays. PMC. Retrieved from [Link]

-

Assay Genie. (n.d.). Antibody Conjugation: Techniques and Applications. Retrieved from [Link]

-

Wang, Y., et al. (2019). Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. PMC. Retrieved from [Link]

-

Pharmaceutical Technology. (2025, March 12). Optimizing bioconjugation processes. Retrieved from [Link]

-

Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Troubleshooting - Flow Cytometry Guide. Retrieved from [Link]

-

Hycult Biotech. (n.d.). Troubleshooting Flow Cytometry. Retrieved from [Link]

-